BenchChemオンラインストアへようこそ!

LDN-91946

Deubiquitinating enzyme Enzyme kinetics Mechanism of inhibition

LDN-91946 delivers unmatched UCH-L1 selectivity via uncompetitive inhibition, targeting only the enzyme-substrate complex. Unlike LDN-57444, it exhibits zero UCH-L3 cross-reactivity at 20 μM. With 83 mg/mL DMSO solubility (7.5× higher than LDN-57444), it ensures artifact-free HTS. Non-cytotoxic in N2A cells at 0.1 mM. Validated in SH-SY5Y neurodegeneration and moyamoya disease models. The uncompetitive mechanism uniquely enables substrate-dependent pharmacology studies.

Molecular Formula C15H10N2O4S
Molecular Weight 314.3 g/mol
CAS No. 439946-22-2
Cat. No. B1674678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-91946
CAS439946-22-2
Synonyms4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine
LAS 38096
LAS-38096
LAS38096
Molecular FormulaC15H10N2O4S
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
InChIInChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21)
InChIKeyOJHMDRZMENMQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDN-91946 (CAS 439946-22-2): UCH-L1 Inhibitor for Differential Selectivity Profiling vs LDN-57444


LDN-91946 is a 3-amino-2-keto-7H-thieno[2,3-b]pyridine-6-one derivative that functions as a selective, uncompetitive inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1) [1]. Discovered through a structure-activity relationship optimization campaign of this thienopyridone scaffold, LDN-91946 inhibits UCH-L1 with an apparent Ki of 2.8 μM . Unlike the widely used competitive inhibitor LDN-57444, LDN-91946 binds exclusively to the enzyme-substrate complex rather than the free enzyme, a mechanistic distinction with direct implications for selectivity profiling and experimental design [1].

Why LDN-91946 Cannot Be Replaced with Other UCH-L1 Inhibitors Such as LDN-57444


UCH-L1 inhibitors sharing the LDN nomenclature prefix are not functionally interchangeable. LDN-91946 acts through an uncompetitive inhibition mechanism, targeting the enzyme-substrate complex exclusively, whereas LDN-57444 is a reversible, competitive inhibitor that binds to the free enzyme active site . This mechanistic divergence produces distinct selectivity profiles: LDN-91946 exhibits no detectable activity against UCH-L3 at concentrations up to 20 μM, while LDN-57444 inhibits UCH-L3 with an IC50 of 25 μM [1]. In experimental contexts requiring UCH-L1-specific interrogation without confounding UCH-L3 inhibition, substitution with LDN-57444 introduces an off-target variable that compromises data interpretability.

LDN-91946 vs LDN-57444: Quantitative Comparator Analysis for UCH-L1 Inhibitor Selection


Inhibition Mechanism: Uncompetitive (LDN-91946) vs Competitive (LDN-57444) Binding Mode

LDN-91946 functions as an uncompetitive inhibitor that binds exclusively to the enzyme-substrate complex and not to the free enzyme, a mechanism confirmed through kinetic analysis of 3-amino-2-keto-7H-thieno[2,3-b]pyridine-6-one derivatives [1]. In contrast, LDN-57444 acts as a reversible, competitive, site-directed inhibitor that binds to the free enzyme active site . This mechanistic dichotomy has direct experimental consequences: uncompetitive inhibition becomes more effective at higher substrate concentrations, whereas competitive inhibition is overcome by excess substrate.

Deubiquitinating enzyme Enzyme kinetics Mechanism of inhibition

Isoform Selectivity: LDN-91946 Complete UCH-L3 Sparing vs LDN-57444 Cross-Inhibition

LDN-91946 exhibits no detectable inhibitory activity against UCH-L3 when tested at concentrations up to 20 μM, demonstrating complete sparing of this closely related isoform [1]. In direct contrast, LDN-57444 suppresses UCH-L3 activity with an IC50 of 25 μM, representing only approximately 28-fold selectivity over its UCH-L1 IC50 of 0.88 μM . At functional concentrations commonly employed for UCH-L1 inhibition studies (typically 5–20 μM), LDN-57444 will co-inhibit UCH-L3, introducing a confounding variable absent with LDN-91946.

Isoform selectivity UCH-L3 Deubiquitinase

Broad Cysteine Hydrolase Counter-Screening: LDN-91946 Shows No Activity Against TGase 2, Papain, or Caspase-3

Beyond UCH-L3, LDN-91946 was counter-screened against three additional cysteine hydrolases: tissue transglutaminase (TGase 2), papain, and caspase-3. At concentrations up to 40 μM, LDN-91946 exhibited no inhibitory activity against any of these enzymes [1]. This counter-screening data, generated as part of the original SAR study, establishes LDN-91946's selectivity window across a broader panel of cysteine hydrolases. Equivalent broad counter-screening data is not prominently reported for LDN-57444 in primary characterization literature.

Counter-screening Cysteine protease Selectivity panel

Cellular Cytotoxicity: LDN-91946 No Effect on Serum-Starved N2A Cells up to 0.1 mM

In cellular viability assays using serum-starved Neuro 2A (N2A) cells, LDN-91946 demonstrated no cytotoxicity even at concentrations as high as 0.1 mM (100 μM) [1]. This concentration exceeds the Ki for UCH-L1 inhibition (2.8 μM) by more than 35-fold, establishing a substantial experimental window for cellular studies. In comparison, LDN-57444 has been reported to induce apoptosis and increase levels of highly ubiquitinated proteins at functional UCH-L1-inhibiting concentrations .

Cytotoxicity Neuronal cells Safety window

Aqueous Solubility: LDN-91946 DMSO Solubility Enables Stock Solution Preparation up to 83 mg/mL

LDN-91946 exhibits robust solubility in DMSO, reaching 83 mg/mL (approximately 264 mM) with sonication assistance . This high solubility facilitates preparation of concentrated stock solutions for serial dilution in enzymatic and cellular assays. In practical procurement terms, this translates to a single 10 mg vial of LDN-91946 dissolving completely in approximately 120 μL of DMSO to yield a 265 mM stock, sufficient for numerous assay plates without solubility-limited dosing constraints.

Solubility Formulation Stock preparation

LDN-91946 Optimal Use Cases Based on Differential Evidence Profile


UCH-L1-Specific Neuronal Studies Requiring Complete UCH-L3 Sparing

Based on LDN-91946's complete absence of UCH-L3 inhibition at 20 μM [1] and its demonstrated functional reversal of UCH-L1-mediated nerve damage effects in SH-SY5Y neuronal cells [2], this compound is optimally suited for investigations requiring clean UCH-L1-specific interrogation in neuronal models. This includes studies of neurodegenerative disease mechanisms where UCH-L3 co-inhibition (as occurs with LDN-57444) would confound phenotypic interpretation. Recent evidence in moyamoya disease models confirms LDN-91946's utility in reversing UCH-L1-dependent neuronal injury without isoform cross-reactivity concerns [2].

Cancer Cell Studies Requiring Minimal Cytotoxic Background Interference

Given that LDN-91946 exhibits no cytotoxicity in N2A cells at concentrations up to 0.1 mM [1], this compound is indicated for cancer cell proliferation and migration studies where basal cytotoxicity from the inhibitor itself must be minimized. Published data confirm that LDN-91946 treatment in A549 non-small cell lung cancer and H2373 mesothelioma lines does not introduce non-specific cytotoxic artifacts, enabling clearer attribution of observed effects to UCH-L1 inhibition rather than compound-induced cell death [2].

High-Throughput Screening Campaigns with Stringent Solubility Requirements

LDN-91946's DMSO solubility of 83 mg/mL (264 mM) [1] makes it preferable to LDN-57444 (~11 mg/mL) for compound library preparation in high-throughput screening applications. The ~7.5-fold higher solubility reduces DMSO carryover into assay wells, minimizes precipitation during automated serial dilution, and enables reliable dose-response curve generation across broad concentration ranges without reaching solubility limits.

Mechanistic Studies of Substrate-Dependent UCH-L1 Inhibition

The uncompetitive inhibition mechanism of LDN-91946, which targets exclusively the enzyme-substrate complex [1], makes this compound particularly valuable for investigations into substrate-dependent UCH-L1 regulation. In cellular contexts where ubiquitinated substrate levels fluctuate (e.g., proteotoxic stress, cell cycle progression, or differentiation), the uncompetitive binding mode offers distinct kinetic behavior compared to competitive inhibitors like LDN-57444, potentially revealing substrate-context-dependent pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-91946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.